molecular formula C17H18FNO4 B2635914 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid CAS No. 773116-36-2

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid

Cat. No.: B2635914
CAS No.: 773116-36-2
M. Wt: 319.332
InChI Key: IIWGQFIPZVBEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid is an organic compound characterized by the presence of an amino group, a fluorobenzyl ether, and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, 3-methoxyphenol, and acrylonitrile.

    Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 4-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Nitrile Addition: The resulting ether is then subjected to a nitrile addition reaction with acrylonitrile under basic conditions to form the corresponding nitrile intermediate.

    Reduction and Hydrolysis: The nitrile group is reduced to an amine using hydrogenation over a palladium catalyst, followed by hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-Hydroxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid.

    Reduction: 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanol.

    Substitution: Various amide derivatives depending on the acylating agent used.

Scientific Research Applications

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid depends on its application:

    Biological Systems: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards certain biological targets.

    Chemical Reactions: In organic synthesis, the compound’s functional groups (amino, methoxy, and carboxylic acid) participate in various reactions, facilitating the formation of new bonds and the construction of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    3-Amino-3-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}propanoic acid: Contains a methyl group instead of fluorine, potentially affecting its lipophilicity and pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

3-amino-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-22-16-8-12(14(19)9-17(20)21)4-7-15(16)23-10-11-2-5-13(18)6-3-11/h2-8,14H,9-10,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWGQFIPZVBEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.